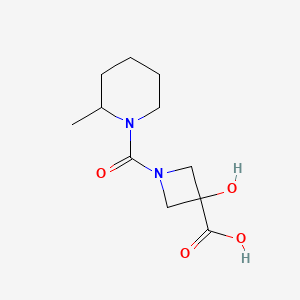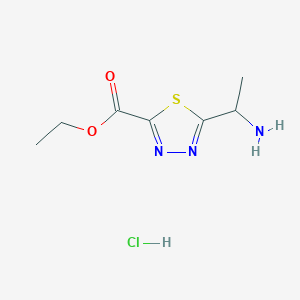![molecular formula C13H12ClN5 B7437595 N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine, commonly known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. CTMP belongs to the class of stimulants and has been found to have similar effects to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).
Mechanism of Action
CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This results in increased focus, attention, and motivation. CTMP also activates the release of these neurotransmitters, which further enhances their effects.
Biochemical and Physiological Effects
CTMP has been found to have several biochemical and physiological effects such as increased heart rate, blood pressure, and body temperature. It also causes a decrease in appetite and an increase in wakefulness. Long-term use of CTMP has been found to cause changes in the brain's dopamine and norepinephrine systems, which may lead to addiction and other adverse effects.
Advantages and Limitations for Lab Experiments
CTMP has several advantages for lab experiments such as its high potency and selectivity for dopamine and norepinephrine transporters. It also has a longer duration of action compared to other stimulants. However, its use is limited due to its potential for abuse and adverse effects on the brain's dopamine and norepinephrine systems.
Future Directions
There are several future directions for research on CTMP such as investigating its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. The development of analogs and derivatives of CTMP with improved pharmacokinetic and pharmacodynamic properties is also an area of interest. Further studies are needed to understand the long-term effects of CTMP on the brain and its potential for addiction and abuse.
Conclusion
In conclusion, CTMP is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. It has been found to have similar effects to methylphenidate and has been used in various scientific research studies to investigate its potential as a therapeutic agent for this compound and other cognitive disorders. CTMP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to increased focus, attention, and motivation. However, its use is limited due to its potential for abuse and adverse effects on the brain's dopamine and norepinephrine systems. Further research is needed to understand the long-term effects of CTMP on the brain and its potential for addiction and abuse.
Synthesis Methods
CTMP can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity of the final product can be determined using analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
CTMP has been used in various scientific research studies to investigate its potential as a therapeutic agent for N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine and other cognitive disorders. It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in attention and motivation. CTMP has also been found to improve working memory and cognitive flexibility in animal studies.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-2-4-11(14)5-3-10/h2-6,8,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYJLLWLALOCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B7437512.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)


![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)

![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)
![tert-butyl 4-[(5-methyl-1H-imidazol-2-yl)methylcarbamoyl]piperidine-1-carboxylate](/img/structure/B7437597.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)
![N-[(2S)-1-(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-hydroxy-1-oxopropan-2-yl]-4-fluorobenzamide](/img/structure/B7437611.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-5-carboxamide](/img/structure/B7437625.png)